(1H-benzo[d]imidazol-2-yl)methanamine
Overview
Description
“(1H-benzo[d]imidazol-2-yl)methanamine” is a chemical compound with the molecular weight of 147.181. It is also known as 2-(Aminomethyl)-1H-benzimidazole2. The compound is a solid at room temperature1.
Synthesis Analysis
The synthesis of “(1H-benzo[d]imidazol-2-yl)methanamine” can be achieved through a general, inexpensive, and versatile method involving an aromatic aldehyde and o-phenylenediamine3. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained3.
Molecular Structure Analysis
The structure of “(1H-benzo[d]imidazol-2-yl)methanamine” has been characterized using various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy4. The InChI key for this compound is UCOSRTUSVXHIMK-UHFFFAOYSA-N1.
Chemical Reactions Analysis
The compound has been used in the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine3. It has also been used in the synthesis of a therapeutic active Pd(II) complex4.
Physical And Chemical Properties Analysis
“(1H-benzo[d]imidazol-2-yl)methanamine” is a solid at room temperature1. It has a molecular weight of 147.181. The compound has a high GI absorption and is BBB permeant5. It has a Log Po/w (iLOGP) of 1.075.
Scientific Research Applications
Organic Synthesis
- Field : Organic Chemistry
- Application : This compound is used in the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone .
- Method : The synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone is obtained .
- Results : A wide range of (1H-benzo[d]imidazol-2-yl)(phenyl)methanones was obtained under mild conditions .
Anticancer Research
- Field : Medicinal Chemistry
- Application : There is potential for this compound to be developed as a potent anticancer drug .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications .
Material Science
- Field : Material Science
- Application : This compound is used in the preparation of novel Metal-Organic Frameworks (MOFs) consisting of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) benzene (TIBM) as an organic linker and Al, Cr, and Cu as metal ions .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Antimicrobial Research
- Field : Medicinal Chemistry
- Application : Some derivatives of this compound, specifically compounds 1a and 1b, have shown good antimicrobial potential .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Preparation of Hydrochloride Salts
- Field : Organic Chemistry
- Application : This compound is used to prepare its hydrochloride salt, which may have different properties and applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Preparation of Metal Complexes
- Field : Inorganic Chemistry
- Application : This compound can be used to prepare metal complexes, such as Pd (II) complex .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The experimental results and drug-likeness properties of the Pd (II) complex suggest its potential applications .
Preparation of Derivatives
- Field : Organic Chemistry
- Application : This compound can be used to prepare its derivatives, such as 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-benzimidazol-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOSRTUSVXHIMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206777 | |
Record name | Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-benzo[d]imidazol-2-yl)methanamine | |
CAS RN |
5805-57-2 | |
Record name | 1H-Benzimidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5805-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 2-(aminomethyl)- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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